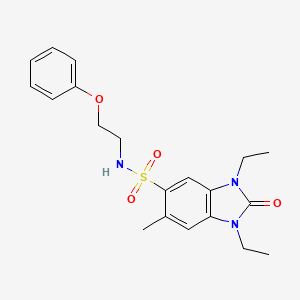![molecular formula C16H26N2O3 B5013719 N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine](/img/structure/B5013719.png)
N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine, commonly known as AEEA, is a chemical compound used in scientific research for its unique properties. It is a diamine derivative of ethylene glycol and is synthesized through a multi-step process. AEEA has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and toxicology.
作用機序
The mechanism of action of AEEA is not fully understood, but it is believed to act as a chelating agent that binds to metal ions, such as copper and iron. This binding of metal ions by AEEA has been shown to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase. AEEA has also been found to have antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects:
AEEA has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase, which are involved in various biological processes. AEEA has also been found to have antioxidant properties, which may contribute to its biological effects. In addition, AEEA has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
実験室実験の利点と制限
One of the major advantages of using AEEA in lab experiments is its ability to chelate metal ions, which can be useful in investigating the role of metal ions in various biological processes. AEEA is also relatively easy to synthesize and is readily available. However, one of the limitations of using AEEA is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments using this compound.
将来の方向性
There are several future directions for research involving AEEA. One area of research is to further investigate the mechanism of action of AEEA, which may provide insights into its biological effects. Another area of research is to investigate the potential therapeutic applications of AEEA, particularly in cancer treatment. Additionally, AEEA may have potential applications in the development of new drugs and therapies for various diseases.
合成法
The synthesis of AEEA involves a multi-step process that begins with the reaction of ethylene oxide with allyl phenol in the presence of a catalyst. This results in the formation of 4-allyl-2-methoxyphenol, which is then reacted with ethylene glycol to produce 2-(4-allyl-2-methoxyphenoxy)ethanol. This compound is then reacted with ethylenediamine to produce the final product, N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine.
科学的研究の応用
AEEA has been extensively used in scientific research as a chemical tool to investigate various biological processes. It has been found to have a wide range of applications in biochemistry, pharmacology, and toxicology. AEEA has been used to study the effects of different compounds on cell proliferation, apoptosis, and differentiation. It has also been used to investigate the role of different signaling pathways in various biological processes.
特性
IUPAC Name |
N'-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-3-4-14-5-6-15(16(13-14)19-2)21-12-11-20-10-9-18-8-7-17/h3,5-6,13,18H,1,4,7-12,17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJIBUMSOAOLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCNCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5013640.png)

![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5013651.png)
![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5013658.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5013661.png)
![3-butyryl-6-methyl-4-[(2-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5013675.png)

![5-(3-chloro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5013689.png)
![1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5013700.png)
![1-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5013706.png)
![4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5013709.png)
![4-[(4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine](/img/structure/B5013712.png)

![3-(propylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013733.png)